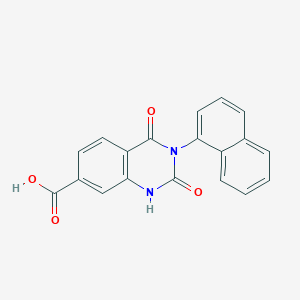

![molecular formula C14H16BrNO3 B6142711 1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid CAS No. 953720-42-8](/img/structure/B6142711.png)

1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” is C11H14BrN .Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The molecular weight of “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” is 240.14 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Drug Design and Synthesis

Piperidines, which are part of the structure of “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This compound could potentially be used in the design and synthesis of new drugs.

Peptide Synthesis

This compound could potentially be used in peptide synthesis . Peptides are short chains of amino acids that play many crucial roles in the body, and synthesizing them in the lab can help researchers study their functions and develop new treatments.

Benzylic Position Reactions

The compound contains a benzylic position, which is a carbon atom next to a benzene ring . This position is often involved in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially be used to modify the compound and create new derivatives with different properties.

Hydrogenation

Piperidines can undergo hydrogenation, a chemical reaction that adds hydrogen to a molecule . This process could potentially be used to modify “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” and create new derivatives.

Cyclization

Piperidines can also undergo cyclization, a chemical reaction that forms a ring within a molecule . This could potentially be used to create cyclic derivatives of “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid”.

Biological Activity

Piperidines and their derivatives have been found to exhibit a wide range of biological activities . Therefore, “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” could potentially be studied for its biological activity and potential therapeutic uses.

Wirkmechanismus

While the specific mechanism of action for “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” is not mentioned in the search results, it’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . For instance, isonipecotic acid, a piperidine derivative, acts as a GABA A receptor partial agonist .

Zukünftige Richtungen

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the study and development of piperidine derivatives, including “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid”, have potential for future research and applications in drug design and synthesis .

Eigenschaften

IUPAC Name |

1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c15-12-5-3-10(4-6-12)8-13(17)16-7-1-2-11(9-16)14(18)19/h3-6,11H,1-2,7-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPITVYXHIBXTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Bromophenyl)acetyl]piperidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(pyridin-2-ylmethoxy)phenyl]methanamine](/img/structure/B6142629.png)

![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)

![7-{bicyclo[2.2.1]heptan-2-ylmethyl}-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6142658.png)

![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)

![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)

![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)

![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)